molecular formula C9H12N2O3S B2816104 2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide CAS No. 148728-93-2

2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide

Cat. No. B2816104
CAS RN: 148728-93-2
M. Wt: 228.27
InChI Key: RGDOFHHIGQQEJG-JXMROGBWSA-N
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Description

The compound “2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide” is a chemical compound . It is also known as 2-(hydroxyimino)-N,N-dimethyl-2-(methylsulfanyl)acetamide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another example is the synthesis of methyl 2-hydroxyimino-3-phenyl-propionate by nitrosation oximation of substituted malonic esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the X-ray structure analysis for single crystals of 2-[(hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride has been carried out . The S-methyl substituted oxime group has the E configuration .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate yields 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones . Another example is the reaction of 2-[(hydroxyimino)methyl]-1,3-dimethylimidazolium iodide with diethyl 4-nitrophenyl phosphate in alkaline medium .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of 2-(hydroxyimino)-N,N-dimethyl-2-(methylsulfanyl)acetamide is 162.210 Da .

Scientific Research Applications

Pharmacokinetic Studies

  • Determination and Pharmacokinetics of TA-0201 : TA-0201, an orally active endothelin receptor antagonist, was analyzed for its pharmacokinetic properties in rats using liquid chromatography tandem mass spectrometry (LC-MS/MS). This study demonstrated the method's applicability for measuring plasma and tissue concentrations of TA-0201 and its metabolites, highlighting its potential in pharmacokinetic studies (Ohashi, Nakamura, & Yoshikawa, 1999).

Medicinal Chemistry

  • HIF-1 Pathway Inhibition : A study on the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs revealed potential modifications to improve pharmacological properties for cancer therapy. This research helps in understanding how chemical modifications can enhance the therapeutic effects of sulfonamide derivatives (Mun et al., 2012).

Materials Science

  • Synthesis and Properties of Polyamides and Polyimides : Utilizing 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, this research demonstrates the synthesis of novel polyamides and polyimides, showcasing the versatility of sulfonamide derivatives in high-performance polymer design. The study presents the thermal stability and solubility properties of these polymers, indicating their potential applications in various industrial fields (Yang & Lin, 1995).

Chemical Synthesis

  • Ortho Lithiation of N,N-Dimethylbenzenesulfonamide : Research on the ortho-lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium followed by condensation with various electrophilic compounds showcases the chemical versatility and reactivity of sulfonamide derivatives. This study underscores the potential of sulfonamides in synthetic organic chemistry, providing pathways to diverse chemical structures (Watanabe et al., 1969).

Mechanism of Action

While the specific mechanism of action for “2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide” is not available, similar compounds such as Pralidoxime are used to reactivate cholinesterase which has been inactivated by phosphorylation due to an organophosphate pesticide or related compound .

Safety and Hazards

The safety data sheet for similar compounds like Ethyl 2-chloro-2-(hydroxyimino)acetate indicates that it causes skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions for the research and development of similar compounds are promising. For instance, the synthesis of a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and their antioxidant activity evaluation suggest potential applications in the development of new antioxidant agents .

properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-11(2)15(13,14)9-6-4-3-5-8(9)7-10-12/h3-7,12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDOFHHIGQQEJG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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